molecular formula C21H24N2O3 B2684553 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone CAS No. 478049-85-3

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone

Cat. No.: B2684553
CAS No.: 478049-85-3
M. Wt: 352.434
InChI Key: UFRUJQZNYIGQEW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholinomethyl group, and an azetanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the azetanone ring can produce amine derivatives .

Scientific Research Applications

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isocyanate
  • 4-Methoxyphenyl chloroformate
  • 4-Methoxyphenyl morpholine

Uniqueness

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-25-18-9-7-16(8-10-18)20-19(15-22-11-13-26-14-12-22)21(24)23(20)17-5-3-2-4-6-17/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRUJQZNYIGQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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